molecular formula C19H25NO4 B12198042 9-(2-Methoxyethyl)-9,10-dihydro-3H-spiro[chromeno[8,7-e][1,3]oxazine-2,1'-cyclohexan]-4(8H)-one

9-(2-Methoxyethyl)-9,10-dihydro-3H-spiro[chromeno[8,7-e][1,3]oxazine-2,1'-cyclohexan]-4(8H)-one

Cat. No.: B12198042
M. Wt: 331.4 g/mol
InChI Key: MYCUFMWFJRAQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-Methoxyethyl)-9,10-dihydro-3H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(8H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a chromene and an oxazine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Methoxyethyl)-9,10-dihydro-3H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(8H)-one typically involves multiple steps. One common approach starts with the preparation of the chromene ring, followed by the formation of the oxazine ring through a cyclization reaction. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-(2-Methoxyethyl)-9,10-dihydro-3H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at specific positions on the rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

9-(2-Methoxyethyl)-9,10-dihydro-3H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(8H)-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(2-Methoxyethyl)-9,10-dihydro-3H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(8H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(2-Methoxyethyl)-9,10-dihydro-3H-spiro[chromeno[8,7-e][1,3]oxazine-2,1’-cyclohexan]-4(8H)-one is unique due to its specific spiro linkage and the combination of chromene and oxazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

9-(2-methoxyethyl)spiro[8,10-dihydro-3H-pyrano[2,3-f][1,3]benzoxazine-2,1'-cyclohexane]-4-one

InChI

InChI=1S/C19H25NO4/c1-22-10-9-20-12-15-17(23-13-20)6-5-14-16(21)11-19(24-18(14)15)7-3-2-4-8-19/h5-6H,2-4,7-13H2,1H3

InChI Key

MYCUFMWFJRAQMS-UHFFFAOYSA-N

Canonical SMILES

COCCN1CC2=C(C=CC3=C2OC4(CCCCC4)CC3=O)OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.